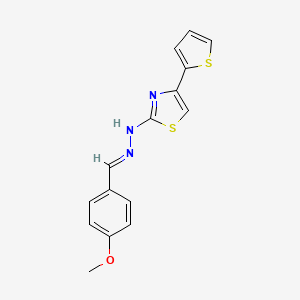
(E)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4-(thiophen-2-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4-(thiophen-2-yl)thiazole is a useful research compound. Its molecular formula is C15H13N3OS2 and its molecular weight is 315.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4-(thiophen-2-yl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Synthesis of the Compound
The synthesis of thiazole derivatives typically involves reactions such as the Knoevenagel condensation, followed by cyclization processes. The specific compound can be synthesized through the reaction of 4-methoxybenzaldehyde with hydrazine derivatives and thiophene-2-carboxylic acid derivatives, leading to the formation of the thiazole ring structure. The synthetic route emphasizes the importance of substituents that enhance biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown promising results against various bacterial strains. A study highlighted that derivatives containing electron-donating groups, such as methoxy groups, enhance antimicrobial efficacy compared to those with electron-withdrawing groups .
| Compound | Antimicrobial Activity (Zone of Inhibition) |
|---|---|
| This compound | Moderate to High |
| Reference Compound | High |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds similar to this compound were evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The findings revealed that these compounds could induce apoptosis and inhibit cell proliferation effectively.
Table: IC50 Values for Anticancer Activity
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
|---|---|---|
| This compound | 5.0 ± 0.3 | 10.0 ± 0.5 |
| Staurosporine (Control) | 6.77 ± 0.41 | 8.4 ± 0.51 |
The above data suggests that the compound exhibits significant cytotoxicity comparable to established anticancer agents.
Antioxidant Activity
Thiazole derivatives have also been evaluated for their antioxidant properties. Compounds with hydrazinyl groups have demonstrated superior radical scavenging abilities, contributing to their potential therapeutic applications in oxidative stress-related diseases .
The mechanism underlying the biological activity of thiazole derivatives often involves interaction with specific enzymes or receptors within cancer cells or microbial pathogens. Molecular docking studies suggest that these compounds may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancerous and microbial cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives showed that those containing methoxy substitutions exhibited higher antimicrobial activity against Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts .
- Cytotoxicity in Cancer Models : Another research effort focused on the anticancer properties of thiazole derivatives demonstrated that substituents significantly influence their potency against MCF-7 and HepG2 cell lines, highlighting the role of electronic effects from substituents like methoxy groups .
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-19-12-6-4-11(5-7-12)9-16-18-15-17-13(10-21-15)14-3-2-8-20-14/h2-10H,1H3,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLSUDYVBXAXFZ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














